N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide
Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide, also known as BZML, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML belongs to the class of hydrazones and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide is not fully understood, but it is believed to act through multiple pathways. N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer effects. N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has also been shown to modulate the activity of certain proteins involved in neurodegeneration, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has been shown to induce the activation of caspases, which are enzymes involved in apoptosis. N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has also been shown to inhibit the expression of certain genes involved in cancer cell proliferation. In neurodegenerative disease models, N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has been shown to reduce oxidative stress and inflammation, which are known to contribute to the progression of these diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide also has a unique chemical structure that makes it a promising candidate for drug development. However, one limitation of N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide. One area of research is to further elucidate the mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide, particularly in neurodegenerative disease models. Another area of research is to optimize the synthesis method of N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide to improve its solubility and other properties. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide in animal models and eventually in clinical trials.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]benzamide has also been studied for its neuroprotective effects in Alzheimer's and Parkinson's disease models.
properties
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-20-17(22)13(19-16(21)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)24-10-23-14/h1-9H,10,18H2,(H,19,21)(H,20,22)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZWQXDBNQITOQ-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NN)\NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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